molecular formula C8H10N2O2 B1330837 (1,3-Benzodioxol-5-ylmethyl)hydrazine CAS No. 51421-35-3

(1,3-Benzodioxol-5-ylmethyl)hydrazine

Cat. No. B1330837
CAS RN: 51421-35-3
M. Wt: 166.18 g/mol
InChI Key: SNBIXINOMWMLIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (1,3-Benzodioxol-5-ylmethyl)hydrazine involves combining suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) in a 1:1 molar ratio. The reaction yields hydrazones, which are important intermediates in various chemical processes .


Molecular Structure Analysis

The optimized molecular structure of (1,3-Benzodioxol-5-ylmethyl)hydrazine can be determined using density functional theory (DFT) calculations. It exhibits a specific arrangement of atoms, which influences its properties and reactivity .


Chemical Reactions Analysis

(1,3-Benzodioxol-5-ylmethyl)hydrazine has been investigated for its anticancer activity. A series of 1-benzo[1,3]dioxol-5-yl-indoles, bearing 3-N-fused heteroaryl moieties, were synthesized via a Pd-catalyzed C-N cross-coupling. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compound 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells. These findings provide insights into the structure-activity relationships of indole anticancer molecules and suggest potential directions for optimization .

Physical and Chemical Properties

Scientific Research Applications

Structural Analysis and Interactions

  • Structural Properties : The compound 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine demonstrates weak π–π intermolecular interactions, contributing to its packing stability in molecular structures (Jasinski et al., 2011).

Antimicrobial and Antiviral Activities

  • Antimicrobial Properties : Hydrazine derivatives have shown antimicrobial properties. For example, certain derivatives displayed potent antimicrobial activity, indicating their potential in developing new antimicrobial agents (Maheshwari & Goyal, 2016).
  • Antiviral Activities : Some hydrazine derivatives have demonstrated promising antiviral activity against the H5N1 virus, suggesting their potential in antiviral drug development (Flefel et al., 2014).

Insecticidal Activity

  • Insecticidal Applications : Benzoheterocyclic analogues of hydrazine compounds have shown significant insecticidal activities, offering alternatives for commercial insecticides (Sawada et al., 2003).

Cancer Research and Potential Therapeutic Applications

  • Influence on Melanoma Cell Lines : Hydrazine derivatives of benzopyrones, including those related to (1,3-Benzodioxol-5-ylmethyl)hydrazine, have been studied for their influence on melanoma cell proliferation and relevant biochemical factors (Łazarenkow et al., 2017).
  • Antitumor Studies : 2-Benzoxazolyl hydrazones derived from (1,3-Benzodioxol-5-ylmethyl)hydrazine analogues have shown potent inhibition of cell proliferation in cancer studies, highlighting their potential in antitumor therapies (Easmon et al., 2006).

Safety And Hazards

Refer to the provided MSDS for safety information .

properties

IUPAC Name

1,3-benzodioxol-5-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-4-6-1-2-7-8(3-6)12-5-11-7/h1-3,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBIXINOMWMLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329035
Record name [(2H-1,3-Benzodioxol-5-yl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Benzodioxol-5-ylmethyl)hydrazine

CAS RN

51421-35-3
Record name (1,3-Benzodioxol-5-ylmethyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51421-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2H-1,3-Benzodioxol-5-yl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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